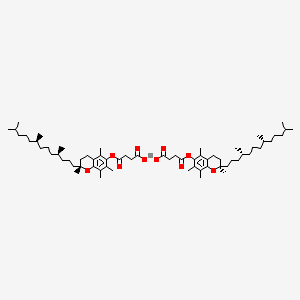
Tocopherol calcium succinate
説明
Tocopherol calcium succinate, also known as tocopherol succinate, is a compound derived from vitamin E. It belongs to the group of tocols, which includes both tocopherols and tocotrienols. These compounds are lipid-soluble and play essential roles in protecting cells from oxidative damage. Tocopherol calcium succinate consists of a polar chromanol ring and a hydrophobic 16-carbon side chain attached to the ring via the C-2 atom .
Synthesis Analysis
The synthesis of tocopherol calcium succinate involves the esterification of tocopherol (usually α-tocopherol) with succinic acid. This reaction results in the formation of the succinate ester, which enhances the compound’s stability and bioavailability. The calcium salt of tocopherol succinate is often used for supplementation due to its improved solubility and absorption .
Molecular Structure Analysis
Tocopherol calcium succinate’s chemical structure comprises a chromanol ring and a 16-carbon side chain. The chromanol ring contains a hydroxyl group (OH) and a methyl group (CH₃) at different positions. The side chain can vary depending on the specific tocopherol (α, β, γ, or δ). The calcium ion (Ca²⁺) forms a complex with the succinate ester, enhancing its stability .
Chemical Reactions Analysis
Tocopherol calcium succinate primarily acts as an antioxidant. It scavenges free radicals and protects cellular membranes and lipids from oxidative damage. Under oxidative stress, the chromanol ring donates its hydrogen atom to neutralize reactive oxygen species. This prevents lipid peroxidation and maintains cell integrity .
Physical And Chemical Properties Analysis
科学的研究の応用
Alpha-tocopheryl succinate has been observed to cause haemolysis in human red blood cells at high concentrations, a unique effect not seen with alpha-tocopherol itself or other tocopherol compounds. This effect is mitigated by the presence of calcium and magnesium in blood serum (Florence & Stauber, 1998).
It has shown selective cancer cell killing properties, specifically targeting malignant or transformed cells while being non-toxic to normal cells. This suggests its potential use in cancer therapy and prevention without significant side-effects (Neuzil et al., 2001).
Alpha-tocopheryl succinate provided protection against adriamycin toxicity in a model of compromised isolated hepatocytes. The viability of the cells was associated with the maintenance of cellular protein thiols, mediated by alpha-tocopherol content in the cells (Pascoe & Reed, 1987).
In the context of radiation protection, alpha-tocopherol succinate was found to modulate the expression of antioxidant enzymes and inhibit the expression of oncogenes in irradiated mice. It also enhanced the recovery and repopulation of hematopoietic stem cells (Singh et al., 2011).
Vitamin E, in the form of alpha-tocopherol succinate, demonstrated protective effects against bleomycin-induced genotoxicity in human lymphoblastoid cell lines and lymphocytes from peripheral blood cultures of head and neck cancer patients. This suggests its role in protecting against genetic toxic effects, which may contribute to its cancer-protective effects (Trizna et al., 1992).
作用機序
The primary mechanism of action involves tocopherol calcium succinate’s ability to inhibit lipid peroxidation. By donating hydrogen atoms, it stabilizes lipid radicals and prevents chain reactions that lead to cellular damage. Additionally, tocopherol succinate modulates cellular signaling pathways, gene expression, and immune responses .
将来の方向性
Research on tocopherol calcium succinate continues to explore its potential health benefits beyond antioxidant activity. Investigating its effects on specific diseases, cellular pathways, and novel formulations could provide valuable insights for future applications .
: Analysis of Tocopherols and Tocotrienols by HPLC : TOCOPHEROL CALCIUM SUCCINATE (TOCOPHEROL SUCCINATE) : Does Vitamin E Prevent or Promote Cancer?
特性
IUPAC Name |
calcium;4-oxo-4-[[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C33H54O5.Ca/c2*1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-33(8)21-19-28-27(7)31(25(5)26(6)32(28)38-33)37-30(36)18-17-29(34)35;/h2*22-24H,9-21H2,1-8H3,(H,34,35);/q;;+2/p-2/t2*23-,24-,33-;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKBRBCVWVLFHH-QAKUKHITSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H106CaO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1099.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tocopherol calcium succinate | |
CAS RN |
14464-85-8, 14638-18-7 | |
| Record name | Tocopherol calcium succinate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014464858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Tocopherol calcium succinate, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014638187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .ALPHA.-TOCOPHEROL CALCIUM SUCCINATE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVK87L5TNB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | .ALPHA.-TOCOPHEROL CALCIUM SUCCINATE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5A1374A6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Methyl-2-pyrimidinyl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B1198231.png)

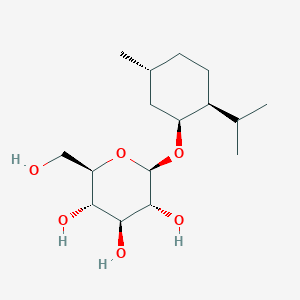

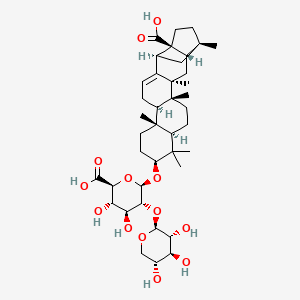

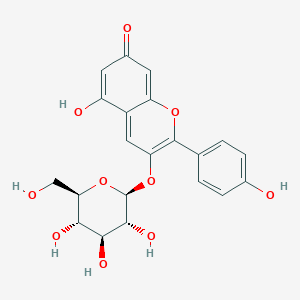
![[2'-Carboxylethyl]-10-methyl-anthracene endoperoxide](/img/structure/B1198243.png)

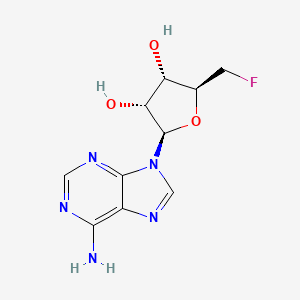

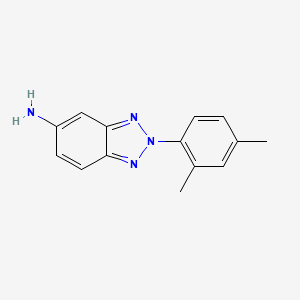
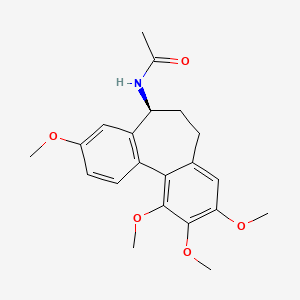
![Spiro[benzofuran-2(3H),1'-[2]cyclohexene]-3,4'-dione, 7-chloro-4,6-dimethoxy-6'-methyl-2'-(methylthio)-](/img/structure/B1198254.png)